(R)-2-Methylmorpholine

Asymmetric synthesis Chiral resolution Enantiomeric purity

(R)-2-Methylmorpholine (CAS 790184-33-7) is a chiral secondary amine characterized by a morpholine core with a methyl substituent at the C2 position in the (R)-configuration. Its molecular formula is C5H11NO, and it has a molecular weight of 101.15 g/mol.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 790184-33-7
Cat. No. B3043210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methylmorpholine
CAS790184-33-7
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCC1CNCCO1
InChIInChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m1/s1
InChIKeyLQMMFVPUIVBYII-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-2-Methylmorpholine (CAS 790184-33-7): A Key Chiral Morpholine Building Block


(R)-2-Methylmorpholine (CAS 790184-33-7) is a chiral secondary amine characterized by a morpholine core with a methyl substituent at the C2 position in the (R)-configuration . Its molecular formula is C5H11NO, and it has a molecular weight of 101.15 g/mol . This compound is a colorless to pale-yellow liquid with a predicted pKa of 9.01, a boiling point of 137°C, and a density of 0.891 g/mL . As a pure enantiomer, it serves as a crucial chiral synthon, distinct from its racemic mixture or (S)-enantiomer (CAS 74572-13-7), and is utilized in asymmetric synthesis and medicinal chemistry for introducing stereospecificity into target molecules [1].

Why (R)-2-Methylmorpholine (CAS 790184-33-7) Cannot Be Substituted with a Racemate or the (S)-Enantiomer


In scientific and industrial applications, substituting (R)-2-Methylmorpholine with its racemic mixture or its (S)-enantiomer (CAS 74572-13-7) is not a viable option. This is a fundamental principle of stereochemistry: enantiomers often exhibit profoundly different biological activities and physicochemical properties in chiral environments [1]. For instance, the two enantiomers of a chiral morpholine building block will lead to the formation of diastereomeric products when incorporated into a larger molecule, which possess distinct pharmacodynamic and pharmacokinetic profiles [1]. Therefore, using the incorrect enantiomer can lead to a loss of desired activity, introduction of off-target effects, or failure to meet analytical specifications for enantiomeric purity in a final drug substance. The procurement of the specific (R)-enantiomer (CAS 790184-33-7) is thus a non-negotiable requirement for projects demanding stereochemical integrity, as detailed in the evidence below [2].

(R)-2-Methylmorpholine (CAS 790184-33-7) Evidence Guide: Quantifiable Differentiation for Procurement


Defined Stereochemical Purity for Asymmetric Synthesis vs. Racemic Mixtures

(R)-2-Methylmorpholine is commercially available with a defined enantiomeric purity, typically specified as ≥95% (GC) or ≥98% (GC) for the (R)-enantiomer [1]. This is in stark contrast to the racemic mixture, which is a 1:1 mixture of (R)- and (S)-enantiomers, providing only 50% of the desired stereoisomer at best. The use of the pure enantiomer eliminates the need for downstream chiral resolution steps, which can be costly and time-consuming [2]. Furthermore, an advanced asymmetric hydrogenation method has been developed to synthesize 2-substituted chiral morpholines, achieving enantioselectivities of up to 99% ee, underscoring the importance of and capability for high stereocontrol in this compound class [3].

Asymmetric synthesis Chiral resolution Enantiomeric purity

Distinct Physicochemical Properties vs. (S)-Enantiomer (CAS 74572-13-7)

The (R)- and (S)-enantiomers of 2-methylmorpholine have distinct physical and chemical properties in a chiral environment. While they share the same molecular weight and formula, their interactions with chiral stationary phases (CSPs) are fundamentally different, forming the basis for their separation by chiral HPLC [1]. A specific point of differentiation is their optical rotation; the (R)-enantiomer (CAS 790184-33-7) and the (S)-enantiomer (CAS 74572-13-7) rotate plane-polarized light in opposite directions with equal magnitude under identical conditions. This distinction is critical for confirming the identity and purity of the target compound during quality control and for understanding its behavior in biological systems [2].

Chiral separation Analytical method development Quality control

Proven Utility in the Synthesis of High-Value Bioactive Molecules

(R)-2-Methylmorpholine is not merely a commodity chemical but a specialized building block. Its value is demonstrated in patents for novel pharmaceutical compositions. For instance, it is a key structural component in the synthesis of N-(morpholine-2-ylmethyl) amide derivatives, a class of compounds disclosed as 5-HT4 receptor agonists for treating conditions like constipation-type irritable bowel syndrome (IBS-C) [1]. The (R)-stereochemistry at the C2 position of the morpholine ring is likely crucial for the desired biological activity and selectivity profile of these complex molecules. The availability of this specific enantiomer enables medicinal chemists to explore this stereochemical vector in lead optimization programs [1].

Medicinal chemistry Drug discovery Building block

Key Application Scenarios for (R)-2-Methylmorpholine (CAS 790184-33-7)


Asymmetric Synthesis of Drug Candidates with a Chiral Morpholine Core

In medicinal chemistry, (R)-2-Methylmorpholine is an ideal building block for constructing drug candidates that contain a chiral 2-substituted morpholine pharmacophore. As demonstrated by patent literature, this specific enantiomer is employed to synthesize compounds with activity against therapeutic targets like the 5-HT4 receptor [1]. The high enantiomeric purity of the procured starting material ensures that the resulting diastereomeric drug candidates are stereochemically well-defined, facilitating more reliable structure-activity relationship (SAR) studies and simplifying downstream purification.

Preparation of Chiral Catalysts and Ligands

Due to its secondary amine functionality and rigid chiral backbone, (R)-2-Methylmorpholine can serve as a precursor for novel chiral catalysts and ligands. The (R)-configuration can be exploited to create a specific chiral environment around a metal center, influencing the stereochemical outcome of asymmetric reactions. This is supported by the broader research into 2-substituted chiral morpholines, where advanced catalytic methods achieve up to 99% enantioselectivity in their synthesis, highlighting the importance of this scaffold in catalysis research [2].

Chiral Chromatography Method Development and Quality Control

As a pure enantiomer, (R)-2-Methylmorpholine is a critical reference standard for developing and validating analytical methods. It is used to establish retention times for chiral HPLC methods designed to separate enantiomers of 2-methylmorpholine and related compounds [3]. Quality control laboratories rely on this compound to confirm the stereochemical purity of both the (R)- and (S)-enantiomers, ensuring batch-to-batch consistency in research and production.

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